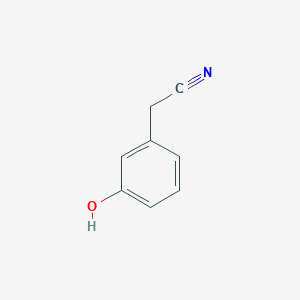

2-(3-Hydroxyphenyl)acetonitrile

Description

Historical Context and Significance of Phenylacetonitriles in Chemical and Biological Sciences

Phenylacetonitriles, a class of organic compounds characterized by a phenyl group attached to an acetonitrile (B52724) unit, have long been pivotal in the advancement of chemical and biological sciences. nih.gov Historically, these compounds, also known as benzyl (B1604629) cyanides, have served as versatile intermediates in organic synthesis. Their utility stems from the reactivity of the nitrile group, which can be readily converted into other functional groups such as amines, carboxylic acids, and ketones. dicp.ac.cn This chemical adaptability has made them foundational building blocks for a wide array of more complex molecules.

In the realm of biological sciences, phenylacetonitriles and their derivatives have been identified in various natural products and are recognized for their diverse biological activities. dicp.ac.cn For instance, they can act as pheromones in insect communication and have been isolated from various plant species. nih.govebi.ac.uk The inherent reactivity and structural features of the phenylacetonitrile (B145931) core have made it a privileged scaffold in medicinal chemistry for the development of new therapeutic agents.

Overview of Research Trajectories for Hydroxyphenylacetonitriles

The introduction of a hydroxyl group onto the phenyl ring of phenylacetonitrile, forming hydroxyphenylacetonitriles, significantly expands the chemical space and biological potential of this class of compounds. Research into hydroxyphenylacetonitriles has followed several key trajectories.

A primary focus has been their application as crucial intermediates in the synthesis of pharmaceuticals. google.com The position of the hydroxyl group on the aromatic ring dictates the synthetic routes and the final products. For example, 2-(3-Hydroxyphenyl)acetonitrile is a key precursor for various bioactive molecules. The hydroxyl group not only influences the electronic properties of the molecule but also provides a handle for further chemical modifications, such as etherification or esterification, enabling the creation of diverse molecular libraries for drug discovery.

Another significant research avenue is the development of efficient and environmentally benign synthetic methods for producing hydroxyphenylacetonitriles. Traditional synthetic routes often involve multiple steps and the use of hazardous reagents. google.comgoogle.com Consequently, there is a growing interest in developing one-pot syntheses and biocatalytic methods to produce these compounds more sustainably. google.comnih.govmdpi.com Biocatalysis, in particular, offers the potential for high selectivity and mild reaction conditions, aligning with the principles of green chemistry. nih.govmdpi.com

Current Research Gaps and Future Directions for this compound

Despite the progress made, several research gaps remain in the study of this compound. While its role as a synthetic intermediate is well-established, a comprehensive understanding of its own biological activities is less developed. Further exploration of its pharmacological profile could unveil new therapeutic applications.

A significant area for future research lies in the exploration of novel synthetic methodologies. The development of more efficient and selective catalytic systems, including both chemical and biological catalysts, for the synthesis of this compound and its derivatives is highly desirable. mdpi.comnih.govresearchgate.net This includes the design of catalysts that can control regioselectivity during the hydroxylation of phenylacetonitrile or improve the efficiency of existing multi-step syntheses.

Furthermore, the application of this compound in materials science is an underexplored field. The presence of both a reactive nitrile group and a phenolic hydroxyl group makes it a potentially valuable monomer for the synthesis of functional polymers with unique properties.

Scope and Objectives of the Research Review

This research review aims to provide a comprehensive overview of the current state of knowledge regarding the chemical compound this compound. The primary objectives are to:

Detail the established and emerging synthetic routes for its preparation.

Elucidate its role as a versatile precursor in the synthesis of more complex molecules.

Summarize its known applications, particularly in the context of medicinal chemistry.

Identify and discuss the current limitations and promising future research directions for this compound.

By focusing exclusively on this compound, this review will provide a detailed and focused analysis, serving as a valuable resource for researchers in organic synthesis, medicinal chemistry, and related fields.

Properties and Synthesis of this compound

The compound this compound is an aromatic organic compound with the chemical formula C₈H₇NO. nih.gov It possesses a molecular weight of 133.15 g/mol . nih.gov The structure consists of a benzene (B151609) ring substituted with a hydroxyl (-OH) group at the meta-position and an acetonitrile (-CH₂CN) group.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₇NO |

| Molecular Weight | 133.15 g/mol |

| CAS Number | 25263-44-9 |

| Appearance | Not explicitly stated, but related compounds are colorless to yellow liquids or solids. |

| Boiling Point | 305.5°C at 760 mmHg |

| Melting Point | Data not available |

| Density | 1.167 g/cm³ |

| LogP | 1.458 |

Data sourced from PubChem and ECHEMI. nih.govechemi.com

Several synthetic routes have been developed for the preparation of this compound. A common method involves the reaction of 3-hydroxybenzyl alcohol with a cyanide source, such as potassium cyanide, in the presence of an acid and a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). google.comgoogle.comprepchem.com This direct conversion from the alcohol is considered advantageous as it avoids the need for intermediate halogenation and protection/deprotection steps of the phenolic hydroxyl group. google.com

Another approach involves the reaction of 3-hydroxybenzyl chloride with a cyanide salt. However, the instability of hydroxybenzyl halides can be a drawback. kyoto-u.ac.jp More recent methods focus on developing one-pot syntheses to improve efficiency and reduce waste. For instance, a concise synthesis of 2-(2-hydroxyphenyl)acetonitriles has been developed via the in-situ generation of o-quinone methides, which are then trapped by a cyanide source. dicp.ac.cndicp.ac.cn While this specific example is for the ortho-isomer, it highlights the ongoing efforts to create more streamlined synthetic protocols for hydroxyphenylacetonitriles.

Role as a Precursor in Chemical Synthesis

The chemical reactivity of this compound makes it a valuable precursor for a variety of more complex molecules. The two primary functional groups, the nitrile and the hydroxyl group, can be independently or concertedly modified to yield a diverse range of products.

The nitrile group can undergo hydrolysis to form 3-hydroxyphenylacetic acid, a key intermediate in the synthesis of various pharmaceuticals. google.com Reduction of the nitrile group leads to the formation of 2-(3-hydroxyphenyl)ethylamine, another important building block in medicinal chemistry.

The phenolic hydroxyl group can be readily alkylated or acylated to produce a wide array of ethers and esters. This functionalization is crucial for modulating the physicochemical properties of the resulting molecules, such as their solubility, lipophilicity, and metabolic stability. For example, this compound can be a starting material for the synthesis of functionalized chromenes, which are building blocks for estrogen receptor ligands. epa.gov

The combination of these reactive sites allows for the construction of complex molecular architectures. For instance, the hydroxyl group can be used as a handle to attach the molecule to a solid support for combinatorial synthesis, while the nitrile group can be transformed into various other functionalities.

Applications of this compound

The primary application of this compound lies in its role as a key intermediate in the pharmaceutical industry. Its structural motif is found in a number of biologically active compounds.

One of the notable applications is in the synthesis of opioid receptor ligands. The 3-hydroxyphenyl group is a common feature in many opioid analgesics, and the acetonitrile moiety provides a versatile point for further chemical elaboration to create potent and selective ligands.

Furthermore, derivatives of this compound have been investigated for their potential as antimicrobial and antifungal agents. The ability to readily modify the core structure allows for the optimization of activity against various microbial strains.

The compound also serves as a precursor for the synthesis of other heterocyclic compounds with potential biological activities. As mentioned earlier, it can be used to synthesize substituted chromenes, a class of compounds with diverse pharmacological properties. epa.gov

Interactive Data Table: Selected Applications of this compound Derivatives

| Derivative Class | Therapeutic Area/Application | Reference |

| Opioid Receptor Ligands | Analgesia | |

| Antimicrobial Agents | Infectious Diseases | |

| Antifungal Analogs | Infectious Diseases | |

| Functionalized Chromenes | Estrogen Receptor Ligands | epa.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-hydroxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOUEWOHAFNQCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10549273 | |

| Record name | (3-Hydroxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25263-44-9 | |

| Record name | (3-Hydroxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Hydroxyphenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 3 Hydroxyphenyl Acetonitrile

Classical and Contemporary Synthetic Approaches to 2-(3-Hydroxyphenyl)acetonitrile

The synthesis of this compound and its related structures can be approached through various chemical transformations. These methods leverage different reactive intermediates and starting materials to construct the target molecule.

Chloroacetylation of Aminophenols for Related Compounds

The chloroacetylation of aminophenols serves as a foundational method for producing precursors to a variety of organic compounds. In this type of reaction, an aminophenol is treated with chloroacetyl chloride. The greater nucleophilicity of the amino group compared to the hydroxyl group in neutral or weakly acidic media allows for selective acylation at the nitrogen atom. google.comyoutube.com For instance, the reaction of o-aminophenol with chloroacetyl chloride in a suitable solvent like 1,2-dichloroethane (B1671644) can yield o-chloroacetyl aminophenol with high efficiency. google.com The reaction conditions, such as temperature and reactant ratios, are crucial for optimizing the yield. google.com

Similarly, mixed diacyl derivatives of ortho-aminophenols can be prepared using different acyl chlorides. uni.edu For example, treating 2-amino-4-methyl-6-bromophenol with 2-chlorophenoxyacetyl chloride can yield the corresponding acylated product. uni.edu These reactions highlight the principle of selective functionalization based on the differential reactivity of functional groups within the same molecule.

Cyanomethylation Reactions Utilizing Acetonitrile (B52724) as a Synthon

Acetonitrile is a versatile and economical reagent that can serve as a source of the cyanomethyl group (•CH2CN) in various organic transformations. mdpi.com This reactivity can be harnessed for the synthesis of hydroxyphenylacetonitriles. Cyanomethylation reactions can proceed through different mechanisms, including metal-catalyzed and metal-free pathways. mdpi.comencyclopedia.pub

In metal-catalyzed versions, transition metals like copper or iron can facilitate the reaction. For example, copper(I) acetate (B1210297) has been used to catalyze the cyanomethylation of imines with acetonitrile. mdpi.comencyclopedia.pub Iron(II) chloride can also catalyze the cyanomethylation of amino-substituted arenes using acetonitrile as the cyanomethyl source. mdpi.comencyclopedia.pub

Metal-free cyanomethylation often involves the generation of cyanomethyl radicals through the use of an initiator like tert-butyl peroxide (TBPB). encyclopedia.pub These radicals can then react with suitable aromatic substrates. Additionally, the cyanomethyl anion (⁻CH₂CN) can be generated electrochemically from acetonitrile and used as a potent nucleophile in cyanomethylation reactions. acs.org This electrogenerated base is highly reactive and can attack electrophilic centers to form new carbon-carbon bonds. acs.org

A two-step protocol for cyanomethylation involves the use of isoxazoles as intermediates. A palladium-mediated cross-coupling reaction introduces the isoxazole (B147169) unit to an aromatic ring, which can then be converted to the cyanomethylene group under thermal or microwave conditions. nih.gov

One-Pot Syntheses via Tandem Reactions

One-pot syntheses, which involve multiple reaction steps in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, time, and resource conservation. nih.gov These strategies are highly desirable in modern organic synthesis. A one-pot reaction can encompass a cascade, domino, or tandem sequence of transformations. nih.gov

For the synthesis of substituted thiadiazine thiones, a one-pot reaction has been developed involving the reaction of primary amines with carbon disulfide, followed by the addition of formaldehyde (B43269) and another primary amine. nih.gov While not directly producing this compound, this methodology illustrates the power of one-pot procedures in constructing complex heterocyclic systems from simple starting materials. The concept of pot economy is central to developing sustainable and efficient synthetic routes. nih.gov

Reactions Involving O-Quinone Methides

Ortho-quinone methides (o-QMs) are highly reactive intermediates that can be generated in situ and trapped with nucleophiles to form a variety of substituted phenolic compounds. nih.govacs.org These species are characterized by a quinoidal system of bonds that readily aromatizes, driving their reactivity. acs.org The generation of o-QMs can be achieved through various methods, including the photolysis of hydroxyphenyl-substituted compounds or the base-induced desamination of phenolic Mannich bases. nih.govacs.org

A concise synthesis of 2-(2-hydroxyphenyl)acetonitriles has been developed utilizing the reaction of trimethylsilyl (B98337) cyanide with o-quinone methides generated in situ from 2-(1-tosylalkyl)phenols under basic conditions. dicp.ac.cn This method provides moderate to excellent yields of the desired products, which can be further transformed into other valuable compounds like benzofuranones. dicp.ac.cn The reaction of o-quinone methides with pyridinium (B92312) ylides has also been shown to produce dihydrobenzofurans through a Michael-type addition followed by intramolecular nucleophilic substitution. acs.org The choice of solvent can also play a crucial role in directing the regioselectivity of reactions involving o-quinone methides. acs.org

Table 1: Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via o-Quinone Methides

| Starting Material (2-(1-Tosylalkyl)phenol) | Product (2-(2-Hydroxyphenyl)acetonitrile) | Yield (%) |

| R¹ = H | 2a | 85 |

| R¹ = Me | 2b | 82 |

| R¹ = t-Bu | 2c | 92 |

| R¹ = OMe | 2d | 75 |

| R¹ = Br | 2e | 88 |

| Conditions: 1 (0.40 mmol), TMSCN (0.48 mmol), K₂CO₃ (1.2 equiv.), TBAF (0.12 equiv.), CH₃CN (4 mL), 80 °C, 12 h. Isolated yields. dicp.ac.cn |

Nucleophilic Substitution Reactions for Hydroxyphenylacetonitriles

Nucleophilic substitution is a fundamental reaction type in organic synthesis for the interconversion of functional groups. windows.net The synthesis of hydroxyphenylacetonitriles can be achieved through SN2-type reactions where a suitable nucleophile displaces a leaving group. For instance, the reaction of an alkyl halide with a cyanide salt is a classic method for introducing a nitrile group.

The synthesis of various alkyl halides from alcohols, which can then serve as electrophiles in substitution reactions, is a well-established process. organic-chemistry.org For example, alcohols can be converted to alkyl bromides using phosphorus tribromide (PBr₃). lumenlearning.com These alkyl halides can then react with nucleophiles like the cyanide ion. The efficiency of SN2 reactions is influenced by factors such as the nature of the leaving group, the strength of the nucleophile, and the solvent. lumenlearning.com Polar aprotic solvents like DMSO are often preferred for these reactions. lumenlearning.com

Generation of Hydroxyphenylacetonitriles from Hydroxybenzyl Alcohols and Hydrogen Cyanide

A direct and effective method for the preparation of hydroxyphenylacetonitriles involves the reaction of hydroxybenzyl alcohols with hydrogen cyanide or a cyanide salt in the presence of an acid. google.comprepchem.comgoogle.com This reaction can be carried out at elevated temperatures in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). google.comprepchem.comgoogle.com For example, 2-hydroxybenzyl alcohol can be reacted with potassium cyanide and glacial acetic acid in DMSO at 125 °C to produce 2-hydroxyphenylacetonitrile. prepchem.comgoogle.com

This method is applicable to a range of substituted hydroxybenzyl alcohols, allowing for the synthesis of various hydroxyphenylacetonitrile derivatives. The hydrogen cyanide can be used in its anhydrous form or generated in situ from an alkali metal cyanide and an acid. google.com

Table 2: Synthesis of Hydroxyphenylacetonitriles from Hydroxybenzyl Alcohols

| Hydroxybenzyl Alcohol | Cyanide Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Hydroxybenzyl alcohol | Potassium cyanide/Acetic acid | DMSO | 125 | 60.5 | prepchem.comgoogle.com |

| 3-Methoxy-4-hydroxybenzyl alcohol | Potassium cyanide/Acetic acid | DMSO | 125 | 88 | google.comgoogle.com |

| 3-Methoxy-4-hydroxybenzyl alcohol | Anhydrous hydrocyanic acid | DMSO | 125 | 82 | google.comgoogle.com |

Catalytic Systems and Reagents in this compound Synthesis

Transition Metal Catalysis (e.g., Copper-catalyzed cyanomethylation)

Transition metal catalysis, particularly with copper, has been effectively used in C-H bond functionalization and coupling reactions. rsc.orgnih.gov For instance, a cooperative catalytic system of CuCl and Cu(OTf)₂ has been shown to effectively catalyze the three-component coupling reactions of amines, formaldehyde, and trimethylsilyl cyanide (TMSCN), leading to the formation of cyanomethylamines. nih.gov While not a direct synthesis of this compound, this demonstrates the potential of copper catalysts in cyanomethylation reactions. The use of copper sulfate (B86663) as a catalyst has also been explored in the C-H double methylation of aromatic aldehydes. rsc.org These examples highlight the versatility of copper-based systems in forming C-C bonds relevant to nitrile synthesis.

Base-Catalyzed Reactions (e.g., K₂CO₃, KOH)

Base catalysis is a common and effective strategy for synthesizing nitriles. Anhydrous potassium carbonate (K₂CO₃) is a non-toxic and easy-to-handle base that has been successfully used in the synthesis of chalcones via Claisen-Schmidt condensation under microwave irradiation. pharmainfo.in Potassium carbonate can also be used to generate carbanions from CH-acids in a two-phase system, which can then react with various electrophiles. researchgate.net In the context of this compound synthesis, bases like K₂CO₃ and potassium hydroxide (B78521) (KOH) are crucial. For instance, in the synthesis of 2-(2-hydroxyphenyl)acetonitriles, K₂CO₃ was found to be the optimal base for the reaction of 2-(1-tosylalkyl)phenols with trimethylsilyl cyanide. dicp.ac.cn The reaction proceeds through the in-situ generation of o-quinone methide intermediates under basic conditions. dicp.ac.cn

Table 1: Comparison of Bases in the Synthesis of 2-(phenyl(tosyl)methyl)phenol dicp.ac.cn

| Entry | Base | Yield (%) |

|---|---|---|

| 1 | K₂CO₃ | 94 |

| 2 | Cs₂CO₃ | Moderate |

| 3 | K₃PO₄ | Moderate |

| 4 | NaOH | Moderate |

| 5 | KOtBu | Moderate |

Conditions: 2-(phenyl(tosyl)methyl)phenol (0.40 mmol), TMSCN (0.48 mmol), Base (1.2 equiv.), TBAF (0.12 equiv.), CH₃CN (4 mL), 80 °C, 12 h.

Utilization of Trimethylsilyl Cyanide (TMSCN) in Hydroxyphenylacetonitrile Formation

Trimethylsilyl cyanide (TMSCN) is a versatile and safer alternative to hydrogen cyanide in organic synthesis. taylorandfrancis.comwikipedia.org It readily reacts with aldehydes and ketones to form cyanohydrins, which are important intermediates. orgsyn.orgorgsyn.org In the synthesis of 2-(2-hydroxyphenyl)acetonitriles, TMSCN is a key reagent that reacts with o-quinone methides generated in situ. dicp.ac.cn The reaction is facilitated by a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), which initiates the generation of the cyanide anion from TMSCN. dicp.ac.cn

Application of Hydroxylamine (B1172632) Hydrochloride in Oxime Formation

Hydroxylamine hydrochloride is a common reagent used to synthesize oximes from aldehydes and ketones. arpgweb.comnih.gov This reaction is pH-dependent and is often carried out in the presence of a base. arpgweb.com For example, acetophenone (B1666503) can be converted to acetophenone oxime using hydroxylamine hydrochloride and sodium acetate in methanol. orgsyn.org While not a direct step in the primary synthesis pathways of this compound, the formation of oximes is a relevant reaction in nitrile chemistry, as oximes can be dehydrated to form nitriles. researchgate.net

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism, including the identification of intermediates and transition states, is crucial for optimizing synthetic routes.

Kinetic Studies of Synthetic Pathways

Detailed kinetic studies specifically for the synthesis of this compound are not extensively reported in the public domain. However, the kinetics of related reactions, such as the cyanation of benzyl (B1604629) alcohols, can provide valuable insights into the factors influencing the reaction rate.

The cyanation of benzyl alcohols is generally considered to proceed via a nucleophilic substitution mechanism. The rate of this reaction is influenced by several factors, including the concentration of the reactants, the temperature, the nature of the solvent, and the presence of a catalyst. For instance, in the cyanation of benzyl alcohols, the reaction rate is expected to be dependent on the concentration of both the benzyl alcohol derivative and the cyanide source.

Kinetic studies on the oxidation of benzyl alcohols have shown that the reaction can follow first-order kinetics with respect to both the substrate and the oxidizing agent. orientjchem.org While this is a different reaction, it highlights the type of kinetic behavior that can be expected in reactions involving benzyl alcohol derivatives. The use of a catalyst, such as a Lewis acid in the cyanation of benzyl alcohols, can significantly enhance the reaction rate by activating the alcohol towards nucleophilic attack. mdpi.com

Stereochemical Control in Synthesis

The molecule this compound is achiral as it does not possess a stereocenter in its structure. However, the methylene (B1212753) group (-CH2-) adjacent to the cyano and phenyl groups is prochiral. numberanalytics.comopenstax.orglibretexts.orglibretexts.org This means that the two hydrogen atoms of the methylene group are enantiotopic. openstax.orglibretexts.orglibretexts.orgfiveable.me The replacement of one of these hydrogens with a different substituent would create a new stereocenter.

Therefore, while the synthesis of this compound itself does not require stereochemical control, the concept of prochirality is relevant when considering the synthesis of its chiral derivatives. numberanalytics.comopenstax.orglibretexts.orglibretexts.org If a reaction were to selectively functionalize one of the prochiral hydrogens, it would be a stereoselective synthesis. elsevierpure.com

Enzymatic reactions are well-known for their high degree of stereoselectivity and could be employed to achieve stereochemical control in reactions involving the prochiral center of this compound or its precursors. nih.govnih.gov For example, a hypothetical enzymatic hydroxylation at the benzylic position could potentially proceed with high enantioselectivity, yielding a chiral mandelonitrile (B1675950) derivative. The active site of an enzyme provides a chiral environment that can differentiate between the two enantiotopic hydrogens of the prochiral methylene group. libretexts.orglibretexts.orgfiveable.me

Biological Activities and Pharmacological Relevance of 2 3 Hydroxyphenyl Acetonitrile and Its Derivatives

Antimicrobial and Antifungal Efficacy

Derivatives of 2-(3-Hydroxyphenyl)acetonitrile have demonstrated notable activity against a range of microbial and fungal pathogens. This has led to investigations into their potential as novel antimicrobial agents.

Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria

Studies have shown that phenolic compounds, including derivatives of this compound, exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The effectiveness of these compounds is often influenced by their chemical structure, particularly the number and position of hydroxyl groups on the benzene (B151609) ring. nih.govnih.gov While some phenolic compounds show broad-spectrum activity, others may be more effective against one bacterial type. For instance, the outer membrane of Gram-negative bacteria can present a greater barrier to some phenolic compounds compared to the more accessible cell wall of Gram-positive bacteria. nih.govmdpi.com Research on related phenolic structures has indicated that their antimicrobial potential can be influenced by factors such as their ability to penetrate the bacterial cell membrane. mdpi.com

Evaluation against Specific Microbial Strains

The antimicrobial effects of various phenolic derivatives have been evaluated against a panel of specific microbial and fungal strains. researchgate.net For example, studies on coumarin (B35378) chalcone (B49325) derivatives have shown inhibitory potential against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, and Candida albicans. researchgate.net Similarly, other research has explored the efficacy of phenolic compounds against these same strains, which are common culprits in food spoilage and hospital-acquired infections. nih.govnih.gov The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters used to quantify the antimicrobial effectiveness of these compounds. nih.gov

Table 1: Antimicrobial Activity of Selected Phenolic Derivatives Against Various Microbial Strains

| Compound/Derivative Type | B. subtilis | S. aureus | E. coli | P. aeruginosa | C. albicans | P. anomala |

|---|---|---|---|---|---|---|

| Coumarin Chalcone Derivatives | Inhibitory Potential | Inhibitory Potential | Inhibitory Potential | Inhibitory Potential | Inhibitory Potential | Data Not Available |

| 7-hydroxycoumarin (7-HC) | Data Not Available | MIC: 200 µg/mL | MIC: 800 µg/mL | Data Not Available | Data Not Available | Data Not Available |

| Indole-3-carbinol (I3C) | Data Not Available | MIC: 400 µg/mL | MIC: 800 µg/mL | Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes and summarizes general findings. Specific activity can vary based on the exact derivative and testing conditions.

Mechanisms of Antimicrobial Action

The antimicrobial activity of phenolic compounds like this compound and its derivatives is attributed to several mechanisms of action.

Cell Membrane Disruption: A primary mechanism involves the disruption of the bacterial cell membrane's integrity. nih.gov These compounds can penetrate the lipid bilayer, leading to increased permeability, depolarization, and leakage of intracellular contents, ultimately causing cell death. nih.govnih.gov This disruption can be due to the interaction of the hydroxyl groups with the membrane components. nih.gov For some cationic polymers with similar functional groups, this can lead to pore formation in the fungal cell membrane. nih.gov

Enzyme Inhibition: While not as extensively documented for this compound itself, related phenolic compounds can inhibit various bacterial enzymes that are crucial for metabolic pathways. This inhibition can disrupt essential cellular processes.

Metal Ion Chelation: Polyphenolic structures possess the ability to form complexes with metal ions. nih.gov This chelation can deprive bacteria of essential metal cofactors required for enzymatic activity and other cellular functions, thereby contributing to the antimicrobial effect.

Anticancer and Cytotoxic Potentials

In addition to their antimicrobial properties, derivatives of this compound have been investigated for their potential in cancer therapy, primarily through their ability to induce cell death in cancerous cells.

Induction of Apoptosis in Cancer Cells

Research has shown that certain derivatives containing the 3-hydroxyphenyl moiety can induce apoptosis, or programmed cell death, in various cancer cell lines. nih.govnih.gov Apoptosis is a critical process for eliminating damaged or cancerous cells. nih.gov The induction of apoptosis by these compounds can be dose- and time-dependent. nih.gov For instance, studies on other complex molecules have demonstrated that they can trigger apoptosis through pathways involving the activation of caspases, which are key proteases in the apoptotic cascade. nih.govmdpi.com

Modulation of Specific Signaling Pathways

The anticancer effects of these compounds are often linked to their ability to modulate specific signaling pathways that are dysregulated in cancer.

Bcl-2 Family Modulation: The Bcl-2 family of proteins plays a crucial role in regulating apoptosis. nih.gov Some anticancer agents can modulate the expression of these proteins, for example, by downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL and upregulating pro-apoptotic proteins, thereby promoting cell death. nih.govmdpi.com

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cell proliferation, differentiation, and apoptosis. nih.gov Certain anticancer compounds can activate components of the MAPK pathway, such as ERK, which can lead to S phase arrest and apoptosis in cancer cells. nih.gov

Hippo Pathway: Recent studies have indicated that some anticancer molecules can modulate the Hippo signaling pathway, which is involved in controlling organ size and cell proliferation. nih.gov Deregulation of this pathway can contribute to cancer development, and its modulation presents a potential therapeutic strategy. nih.gov

Activity against Diverse Cancer Cell Lines (e.g., breast, cervical, lung adenocarcinoma)

Derivatives of hydroxyphenyl compounds, particularly those incorporating coumarin and other heterocyclic scaffolds, have demonstrated notable cytotoxic activity against a range of cancer cell lines. Research into these compounds has revealed their potential to inhibit the proliferation of breast, lung, and other cancer cells.

Synthetic benzochromene derivatives have shown anti-breast cancer activity against MCF-7, MDA-MB-231, and T-47D cell lines. nih.gov The mechanism of action involves the production of Reactive Oxygen Species (ROS) and Nitric Oxide (NO), which modify proteins, lipids, and DNA, ultimately inducing apoptosis in the cancer cells. nih.gov Similarly, coumarin-triazole hybrids have been screened for activity against multiple cell lines, including breast (MCF7), lung (A549), liver (HepG2), and cervical (SiHa) cancer lines. rsc.org Certain hybrids displayed significant cytotoxicity against the MCF7 breast cancer cell line, with IC50 values ranging from 2.66 to 10.08 μM, proving more potent than the reference drug cisplatin (B142131) (IC50 of 45.33 μM). rsc.org These compounds were found to induce cell death through apoptosis. rsc.org

In the context of lung cancer, synthetic coumarin derivatives have been evaluated for their effects on non-small cell lung carcinoma (NSCLC) lines A549 and H2170. nih.gov One particularly promising derivative, compound 9f , exhibited strong cytotoxic effects with IC50 values of 7.1 μM against A549 cells and 3.3 μM against H2170 cells. nih.gov Further studies with other coumarin derivatives bearing strong electron-withdrawing groups (like -CH2Cl, -Cl, -CN, and -CF3) also showed potent growth inhibition against lung cancer cells, with IC50 values in the range of 20–25 μM. bjournal.org

| Derivative Class | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Coumarin-Triazole Hybrid (LaSOM 186) | MCF7 (Breast) | 2.66 μM | rsc.org |

| Coumarin-Triazole Hybrid (LaSOM 190) | MCF7 (Breast) | ~5 μM (estimated from graph) | rsc.org |

| Coumarin Derivative (9f) | A549 (Lung) | 7.1 μM | nih.gov |

| Coumarin Derivative (9f) | H2170 (Lung) | 3.3 μM | nih.gov |

| Coumarin Derivatives (Ic, Id, IIc, IId) | SK-LU-1, SPC-A-1, 95D (Lung) | 20-25 μM | bjournal.org |

Modulatory Effects on Molecular Targets

The biological actions of estrogen are mediated by two main estrogen receptor (ER) subtypes, ERα and ERβ, which have distinct tissue expression patterns and roles. nih.gov The development of subtype-specific ligands is crucial for targeting specific estrogen-regulated processes. nih.gov

A structurally related compound, diarylpropionitrile (DPN), is a well-documented ERβ agonist. nih.gov Studies comparing its enantiomers, R-DPN and S-DPN, have been conducted to understand their binding affinity and transcriptional activation. nih.gov The development of selective ERβ agonists like DPN and peptide antagonists that specifically target ERβ-coactivator interactions highlights the therapeutic potential of modulating this receptor. nih.govnih.gov For instance, peptide antagonists have been identified that can effectively inhibit ERβ-mediated signaling. nih.gov Furthermore, specific ERβ agonists like DPN and ERB-041 have been investigated for their ability to activate ERβ pathways. google.com The compound CIDD-0149897 is another example of a potent and selective ERβ agonist, demonstrating 40-fold selectivity over ERα. probechem.com These findings suggest that the hydroxyphenylacetonitrile scaffold and its derivatives could be explored for their potential to selectively modulate ERβ activity.

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for managing neurodegenerative conditions like Alzheimer's disease, which are characterized by a decline in acetylcholine (B1216132) levels. nih.govnih.gov Derivatives of 2-hydroxyphenylacetonitrile, such as halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides), have been synthesized and evaluated for their ability to inhibit these enzymes. nih.gov

Many of these salicylanilide (B1680751) derivatives show a preference for inhibiting AChE over BuChE, with potencies comparable or superior to the established drug rivastigmine. nih.gov The introduction of phosphorus-based ester groups to the salicylanilide structure has been shown to improve activity against BuChE. nih.gov Specifically, the derivative 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite (B83602) was identified as the most potent and selective BuChE inhibitor in its class, with an IC50 value of 2.4 µM, acting as a pseudo-irreversible, mixed-type inhibitor. nih.gov Uracil derivatives have also been investigated as a different class of AChE and BuChE inhibitors. nih.gov

| Derivative Class | Target Enzyme | Activity (IC50) | Reference |

|---|---|---|---|

| Salicylanilides (General) | AChE | Varies (Comparable to Rivastigmine) | nih.gov |

| Salicylanilides (General) | BuChE | 53.5–228.4 µM | nih.gov |

| Phosphorus-based Salicylanilide Ester (5c) | BuChE | 2.4 µM | nih.gov |

Hydroxylated amide derivatives have been investigated for their effects on melanogenesis, the process of melanin (B1238610) production. nih.gov Microphthalmia-associated transcription factor (MITF) is a master regulator of this process, controlling the expression of key melanogenic enzymes like tyrosinase. nih.gov

The compound Methyl-2-acetylamino-3-(4-hydroxyl-3,5-dimethoxybenzoylthio)propanoate (MAHDP), a hydroxylated amide derivative, has been shown to suppress melanogenesis. nih.gov Research indicates that MAHDP attenuates melanin production in B16F1 melanoma cells by decreasing the expression of tyrosinase and related proteins TRP-1 and TRP-2. nih.gov The underlying mechanism involves the promotion of MITF protein degradation through the ERK signaling pathway. nih.gov Treatment with MAHDP leads to ERK phosphorylation, which in turn triggers the proteasomal degradation of MITF, thereby downregulating the entire melanogenic cascade. nih.gov This demonstrates that MAHDP can serve as an effective agent for addressing hyperpigmentation. nih.gov

Bacterial DNA gyrase is an essential enzyme for bacterial survival, making it a validated and valuable target for the development of new antibiotics. nih.gov Polyphenolic compounds, which are structurally related to this compound, have shown promise as inhibitors of this enzyme. nih.gov

While gallic acid itself does not inhibit E. coli DNA gyrase, its derivatives, such as digallic acid and dodecyl gallate, are potent inhibitors. nih.gov These compounds act as competitive inhibitors of the ATPase activity of DNA gyrase. nih.gov The inhibitory potency of these gallate derivatives correlates with the length of the hydrocarbon chain attached to the gallate moiety, suggesting that a hydrophobic tail can occupy a cavity near the ATP-binding site on the Gyrase B subunit, thereby blocking ATP binding. nih.gov In addition to gallates, certain quinoline (B57606) hybrids have also been identified as potent inhibitors of S. aureus DNA gyrase, with some compounds showing IC50 values comparable to the known inhibitor novobiocin. nih.gov For example, quinoline hybrid 8b exhibited an IC50 of 1.89 μM, similar to novobiocin's IC50 of 1.636 μM. nih.gov

| Inhibitor Class | Target | Activity (IC50) | Reference |

|---|---|---|---|

| Digallic Acid | DNA Gyrase | Potent Inhibitor | nih.gov |

| Dodecyl Gallate | DNA Gyrase | Potent Inhibitor | nih.gov |

| Quinoline Hybrid (8b) | S. aureus DNA Gyrase | 1.89 μM | nih.gov |

| Quinoline Hybrid (9c) | S. aureus DNA Gyrase | 2.73 μM | nih.gov |

| Quinoline Hybrid (9d) | S. aureus DNA Gyrase | 2.14 μM | nih.gov |

| Novobiocin (Reference) | S. aureus DNA Gyrase | 1.636 μM | nih.gov |

Other Investigated Biological Activities

Beyond the specific activities detailed above, the broader class of hydroxyphenyl compounds has been explored for other biological interactions. For example, Bisphenol A (BPA), a well-known compound with a hydroxyphenyl structure, interacts with the estrogen-related receptor γ (ERR-γ). wikipedia.org BPA binds strongly to ERR-γ, an orphan receptor that acts as a constitutive activator of transcription, and this interaction is thought to be a mechanism behind its xenoestrogenic effects. wikipedia.org This highlights that hydroxyphenyl-containing molecules can modulate various nuclear receptors, suggesting a wider range of potential biological activities for this compound and its analogs that warrants further investigation.

Anti-inflammatory Properties

Derivatives of this compound have been investigated for their potential in managing inflammatory conditions. Research has indicated that compounds derived from this structure are associated with a reduction in inflammation markers. For instance, certain heterocyclic compounds synthesized as bioisosteres of nifedipine, a known calcium channel blocker, were evaluated for their anti-inflammatory effects. nih.gov A selection of these compounds, specifically 5a, 7b, and 9a, demonstrated a notable anti-inflammatory effect by inhibiting the production of C-reactive protein (CRP) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated THP-1 cells. nih.gov Phenylpropanoid compounds, a class to which this compound belongs, are recognized for their anti-inflammatory activities. nih.gov The mechanism often involves the inhibition of key inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as the suppression of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

Antiviral Activity

The structural framework of this compound has been utilized in the development of compounds with antiviral properties. A notable example is the creation of 2,5,6-trisubstituted pyrazine (B50134) compounds, which have emerged as novel and potent inhibitors of the NS2B-NS3 proteases of the Zika virus (ZIKV), as well as related flaviviruses like dengue and West Nile virus. nih.gov These inhibitors function by binding to an allosteric pocket of the dengue NS2B-NS3 protease. nih.gov While peptide-based inhibitors for these viral proteases have been developed, they often suffer from poor cell permeability or metabolic instability. nih.gov The non-peptidic nature of the pyrazine derivatives offers a potential advantage in this regard. nih.gov The ongoing search for new antiviral agents is critical, as evidenced by the extensive research into natural products from microbial sources that show promise against a range of viruses, including influenza, HIV, and SARS-CoV-2. mdpi.com For example, a butene lactone derivative, compound 3D, has shown efficacy against several strains of influenza A virus (IAV) with EC₅₀ values ranging from 12.30 to 24.09 µM. mdpi.com

| Compound | Virus | Target | Activity (EC₅₀/IC₅₀) | Reference |

|---|---|---|---|---|

| Pyrazine Derivatives (e.g., Compound 47) | Zika Virus (ZIKV) | NS2B-NS3 Protease | IC₅₀: 200 nM | nih.gov |

| Compound 3D (Butene Lactone Derivative) | Influenza A Virus (H1N1, H3N2) | Viral Replication | EC₅₀: 12.30 - 24.09 µM | mdpi.com |

Antioxidative Effects

Studies have revealed that derivatives of this compound possess the ability to act as antioxidants. These compounds can scavenge free radicals, which are highly reactive molecules that can cause cellular damage through oxidative stress. This antioxidant capacity suggests their potential application in formulations designed to mitigate the harmful effects of oxidative processes in the body.

Antihypertensive and Calcium Channel Blocking Activities for Related Heterocyclic Compounds

Heterocyclic compounds structurally related to this compound have been synthesized and evaluated for their potential as antihypertensive agents. nih.gov Specifically, a series of pyrimidine (B1678525) and 3,4-dihydropyrimidin-2(1H)-one (DHPM) derivatives were developed as bioisosteres of nifedipine, a well-established dihydropyridine (B1217469) calcium channel blocker (CCB). nih.govmdpi.com CCBs function by blocking the influx of calcium into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure. mdpi.comnih.gov

In a study focused on these novel bioisosteres, most of the synthesized compounds demonstrated significant antihypertensive activity. nih.gov Notably, compounds 7a , 8a , and 9a showed the highest activity, comparable to the reference drug nifedipine. nih.gov The mechanism of action for these compounds is presumed to be through calcium channel blockade, which relaxes vascular smooth muscle. nih.govnih.gov Furthermore, these compounds were also screened for their ability to inhibit the ACE2:SARS-CoV-2 Spike RBD interaction, with several showing promising results. nih.gov

| Compound | Relative Antihypertensive Activity | Reference |

|---|---|---|

| Nifedipine | Reference Standard | nih.gov |

| Compound 7a | High | nih.gov |

| Compound 8a | High | nih.gov |

| Compound 9a | High | nih.gov |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological potency.

Impact of Substituents on Biological Potency

The biological activity of derivatives can be significantly altered by the nature and position of various substituents. researchgate.net The introduction of different functional groups can affect properties such as lipophilicity, electronic distribution, and steric bulk, which in turn influences how the molecule interacts with its biological target. rsc.orgresearchgate.net

For example, in a series of 2,5,6-trisubstituted pyrazine inhibitors of the Zika virus protease, replacing bromo groups with bulkier and more hydrophobic substituents like iodo, furan-3-yl, or thiophene-3-yl groups led to a substantial increase in inhibitory activity. nih.gov This suggests that increased bulk and hydrophobicity in that specific position are favorable for binding. nih.gov Similarly, in a series of betulinic acid derivatives with anti-HIV activity, the potency was highly dependent on the substitution pattern of a cinnamic acid moiety. nih.gov Di- and tri-methoxy substituted compounds were found to be more potent than their monomethoxy counterparts, indicating that the electronic and steric properties of the substituents on the phenyl ring play a critical role in the antiviral activity. nih.gov Specifically, electron-withdrawing groups like chlorine on the phenyl ring were found to be detrimental to the activity. nih.gov

The position of a substituent is also crucial. In a study of 2-phenoxybenzamides with antiplasmodial activity, moving an N-Boc piperazinyl substituent from the meta position to the para position of an anilino ring resulted in a significant increase in activity against P. falciparum. mdpi.com

| Core Structure | Substituent Change | Effect on Activity | Reference |

|---|---|---|---|

| Pyrazine ZVpro Inhibitor | Bromo to Iodo | ~40-fold increase | nih.gov |

| Pyrazine ZVpro Inhibitor | Bromo to Furan-3-yl | ~20-fold increase | nih.gov |

| Betulinic Acid Derivative | Introduction of 3,4-diOCH₃ on phenyl ring | Increased anti-HIV potency | nih.gov |

| 2-Phenoxybenzamide | Shift of N-Boc piperazinyl from meta to para | Significant increase in antiplasmodial activity | mdpi.com |

Role of Hydroxyl and Nitrile Functional Groups in Bioactivity

The hydroxyl (-OH) and nitrile (-C≡N) groups present in the parent compound, this compound, are key functional groups that significantly contribute to the biological activities of its derivatives.

The nitrile group , while less common than the hydroxyl group, plays several important roles in medicinal agents. nih.gov It is a small, polar group and a strong hydrogen bond acceptor. nih.gov This property allows the nitrile group to mimic other functional groups, acting as a surrogate for a hydroxyl or a carboxylic acid group in interactions with biological targets. nih.gov The nitrile functionality is generally robust and not readily metabolized, meaning it often passes through the body unchanged, which can contribute to a more predictable pharmacokinetic profile. nih.gov In many aryl nitrile-containing drugs, the nitrile group can also polarize the aromatic π-system, which may enhance π-π stacking interactions with the target protein. nih.gov

Conformational Analysis and its Influence on Activity

Rotational Barriers and Conformational Preferences

While direct, detailed conformational analysis studies on this compound are not extensively documented in publicly available literature, principles derived from studies on analogous benzyl (B1604629) and phenol (B47542) derivatives can provide valuable insights. For benzyl derivatives, the conformational preference is often a balance between steric hindrance and electronic effects. The rotation of the -CH2CN group relative to the phenyl ring is likely to have a relatively low energy barrier, allowing for a range of accessible conformations at physiological temperatures. However, certain conformations will be more stable than others. Theoretical calculations on benzyl derivatives suggest that conformations that minimize steric repulsion between the substituent and the ortho-hydrogens of the benzene ring are generally favored. nih.gov

Similarly, the orientation of the hydroxyl group is a key determinant of the molecule's properties. The rotation around the C-O bond of the phenol group also has a rotational barrier. Intramolecular hydrogen bonding can also play a role in stabilizing certain conformations, particularly in derivatives with suitably positioned acceptor groups. nih.gov

Influence of Conformation on Biological Activity

For a molecule to be biologically active, it must often adopt a specific conformation, known as the "bioactive conformation," to fit into the binding site of a target protein. The energy required to adopt this conformation should not be prohibitively high. Therefore, understanding the conformational landscape of this compound derivatives is a key aspect of structure-activity relationship (SAR) studies. nih.govnih.gov For instance, the distance and relative orientation between the hydrogen-bond-donating hydroxyl group and the electron-withdrawing nitrile group can be critical for binding to a specific receptor.

In silico modeling and computational chemistry are valuable tools for predicting the preferred conformations and rotational energy barriers of molecules like this compound. These computational approaches can help in designing derivatives with a higher propensity to adopt the desired bioactive conformation, thereby enhancing their pharmacological activity.

The following table summarizes the key rotational bonds in this compound and the potential influence of their conformation on molecular properties and activity.

| Rotational Bond | Involved Groups | Potential Influence of Conformation |

| Phenyl - CH2CN | Aromatic Ring, Cyanomethyl Group | Affects the overall shape and steric bulk of the molecule. Influences the accessibility of the nitrile group for interactions. |

| Phenyl - OH | Aromatic Ring, Hydroxyl Group | Determines the orientation of the hydrogen bond donor. Can affect intramolecular interactions and overall polarity. |

Computational Chemistry and Modeling Studies of 2 3 Hydroxyphenyl Acetonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the behavior of molecules. However, specific studies applying these methods to 2-(3-Hydroxyphenyl)acetonitrile have not been identified.

Density Functional Theory (DFT) Applications

No specific research applying Density Functional Theory (DFT) to this compound could be located. DFT is a powerful computational method used to investigate the electronic structure of many-body systems. Future DFT studies on this molecule could provide valuable insights into its geometric and electronic properties, such as optimized geometry, vibrational frequencies, and reaction mechanisms.

Hartree-Fock (HF) Methods

Similarly, there is no available literature detailing the use of Hartree-Fock (HF) methods for this compound. The HF method is a foundational ab initio calculation that approximates the many-electron wavefunction as a single Slater determinant. mdpi.comresearchgate.net Applying this method would be a first step in a comprehensive computational analysis, providing initial approximations of the molecule's electronic energy and orbitals.

Calculation of Molecular Electronic Structure (e.g., HOMO-LUMO orbitals)

The determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential for understanding a molecule's chemical reactivity and electronic transitions. nih.gov The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability. nih.gov Regrettably, no studies reporting the HOMO-LUMO gap or other aspects of the molecular electronic structure for this compound have been found.

Thermodynamic Properties (e.g., total energy, heat capacity)

Computational methods can be employed to predict the thermodynamic properties of a molecule, such as its total energy, enthalpy, and heat capacity. These calculations are vital for understanding the stability and energetics of chemical reactions involving the compound. At present, there are no published computational studies that report these thermodynamic properties for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. amazonaws.com

Exploration of Conformational Landscapes

The flexibility of the acetonitrile (B52724) side chain relative to the hydroxyphenyl ring in this compound suggests the existence of multiple conformers. An exploration of the conformational landscape through MD simulations would identify the most stable conformations and the energy barriers between them, providing crucial information for understanding its biological activity and physical properties. However, no such conformational analysis for this specific molecule has been reported in the available literature.

Solvent Effects on Molecular Structure and Properties

The environment in which a molecule exists can profoundly influence its structure and reactivity. For this compound, the choice of solvent is critical in computational modeling to accurately predict its behavior. The polarity and protic nature of a solvent can alter the compound's conformation and electronic properties.

Computational methods like the Conductor-like Screening Model for Real Solvents (COSMO-RS) can be employed to forecast the impact of different solvents on reaction rates and yields. For phenolic compounds, the solvent's ability to form hydrogen bonds can significantly affect properties like radical scavenging ability. ustc.edu.cn Studies on similar phenols show that polar protic solvents play a crucial role in facilitating their reactivity. ustc.edu.cn The dielectric constant of the solvent is a key parameter used to interpret these effects. ustc.edu.cn For instance, polar aprotic solvents have been noted to reduce the activation energy in related reactions. The stability of radicals derived from phenols, which is relevant to the hydroxyl group on this compound, is influenced by intramolecular hydrogen bonds, and the solvent can mediate these interactions. ustc.edu.cn

Docking and Molecular Recognition Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the potential interactions of this compound with biological targets.

Ligand-Receptor Interactions (e.g., Estrogen Receptors, Cholinesterases)

Estrogen Receptors (ER): The structural components of this compound, particularly the hydroxyphenyl group, make it a candidate for interaction with estrogen receptors. Docking studies of compounds with similar pharmacophores into the ligand-binding domain of ERα reveal key interactions. nih.govnih.gov Important amino acid residues in the ERα active site that frequently interact with ligands include Glu353, Arg394, and Leu387. nih.gov The binding mechanics are generally well-understood, with agonistic compounds fitting into a specific pocket, while antagonists induce a different conformational change. nih.gov The phenolic hydroxyl group is often a crucial anchor point, forming hydrogen bonds with the receptor. nih.gov

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system and targets for various inhibitors. nih.govnih.govresearchgate.net Docking studies of inhibitors into the AChE active site show that interactions often occur with residues in the catalytic active site (CAS) and the peripheral anionic site (PAS). researchgate.net Key residues in the AChE active site include Trp86, Tyr124, Phe295, and Tyr341. nih.gov For many inhibitors, π-π stacking interactions with tryptophan and tyrosine residues are critical for binding. nih.govnih.gov The structure of this compound suggests it could potentially fit within the active site gorge of these enzymes, with the phenyl ring participating in such stacking interactions.

Binding Affinity Predictions

Binding affinity, often expressed in kcal/mol, quantifies the strength of the interaction between a ligand and its receptor. Lower binding energy values indicate a more stable complex. Molecular docking programs like AutoDock are used to calculate these affinities. nih.govmdpi.com

For context, in studies of phytochemicals targeting the estrogen receptor, lead compounds have shown binding energies ranging from -10.47 to -11.88 kcal/mol. nih.gov Similarly, in studies of natural compounds as cholinesterase inhibitors, binding affinities can be as strong as -12.2 kcal/mol for AChE. nih.gov While specific binding affinity predictions for this compound require dedicated docking studies, these values from related compounds provide a benchmark for potential interaction strength.

Table 1: Example Binding Affinities of Compounds with Estrogen and Cholinesterase Receptors

| Compound/Ligand | Receptor | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| ZINC69481841 | Estrogen Receptor-α | -10.47 | nih.gov |

| ZINC95486083 | Estrogen Receptor-α | -11.88 | nih.gov |

| (-)-Epicatechin gallate | Acetylcholinesterase (AChE) | -12.2 | nih.gov |

| Rivastigmine (Control) | Butyrylcholinesterase (BuChE) | -6.8 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR models are mathematical relationships that link the chemical structure and related features of compounds to their biological activity. nih.govnih.gov These models are crucial in drug discovery for predicting the activity of new compounds.

Correlation of Physicochemical Properties with Biological Activity

QSAR studies involve generating molecular descriptors that quantify various physicochemical properties of a molecule, such as electronic, steric, and hydrophobic characteristics. nih.gov These descriptors are then used to build a regression model that correlates them with a measured biological activity, like the inhibitory concentration (IC50). nih.gov

Both linear (e.g., Multiple Linear Regression) and nonlinear (e.g., Bayesian-regularized neural network) methods can be used to develop these models. nih.gov For instance, 3D-QSAR models, which use 3D molecular structures and their interaction fields, can be particularly effective in explaining and predicting activity. nih.gov By analyzing the model, researchers can identify the key structural features that are either beneficial or detrimental to the desired biological activity, guiding the synthesis of more potent analogues. nih.gov

Lipophilicity (logP) and Blood-Brain Barrier Permeation

Lipophilicity, commonly measured as the logarithm of the partition coefficient (logP), is a critical physicochemical property that influences a molecule's ability to cross biological membranes, including the blood-brain barrier (BBB). nih.gov The BBB is a highly selective barrier that protects the brain, and passage across it is often dependent on the lipophilicity of a compound's un-dissociated form. nih.govnih.gov

The computed XLogP3 value for this compound is 1.0. nih.gov This value suggests a degree of lipophilicity. Generally, for a substance to penetrate the BBB, it must have sufficient lipid solubility. nih.gov While lipophilicity is a primary factor, other properties such as molecular weight and the presence of specific carrier transport systems also play a role. nih.gov The moderate lipophilicity of this compound suggests it may have the potential to permeate the BBB, a critical consideration for any compound intended to have activity in the central nervous system. nih.gov

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₇NO | nih.gov |

| Molecular Weight | 133.15 g/mol | nih.gov |

| XLogP3 | 1.0 | nih.gov |

| Boiling Point | 305.5°C at 760 mmHg | echemi.com |

| Density | 1.167 g/cm³ | echemi.com |

Computational Optimization of Reaction Conditions

Computational chemistry, particularly through the use of Density Functional Theory (DFT), offers a powerful theoretical lens to investigate and predict the optimal conditions for the synthesis of this compound. By modeling the reaction at an atomic level, researchers can gain insights into reaction mechanisms, transition states, and the influence of various parameters, thereby guiding the experimental setup towards higher efficiency, selectivity, and yield.

A primary application of computational modeling in this context is the elucidation of the reaction mechanism for the formation of this compound. Common synthetic routes, such as the cyanation of 3-hydroxybenzyl halides or the dehydration of the corresponding amide, can be computationally modeled to determine the most energetically favorable pathway. libretexts.org This involves calculating the potential energy surface of the reaction, identifying all intermediates and transition states.

For instance, in the substitution reaction of 3-hydroxybenzyl bromide with a cyanide source, DFT calculations can be employed to compare the energy barriers of a direct S(_N)2 mechanism versus a two-step S(_N)1 mechanism. The calculated activation energies for each step provide a quantitative measure of the reaction kinetics, allowing for a prediction of the predominant pathway under different conditions.

Solvent effects are another critical area where computational chemistry provides valuable guidance. The choice of solvent can significantly impact reaction rates and equilibria. By using continuum solvation models, such as the Polarizable Continuum Model (PCM), within the DFT framework, it is possible to simulate the reaction in various solvents and predict their effect on the stability of reactants, intermediates, and transition states. researchgate.netresearchgate.net

The following interactive table illustrates hypothetical results from a DFT study on the effect of different solvents on the activation energy for the S(_N)2 reaction to form this compound.

Table 1: Calculated Activation Energy (ΔG‡) for the Cyanation of 3-Hydroxybenzyl Bromide in Various Solvents using DFT (B3LYP/6-311++G(d,p)) with PCM.

| Solvent | Dielectric Constant (ε) | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Acetonitrile | 37.5 | 18.5 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 46.7 | 17.9 |

| N,N-Dimethylformamide (DMF) | 36.7 | 18.2 |

| Tetrahydrofuran (THF) | 7.6 | 22.1 |

| Dichloromethane (DCM) | 8.9 | 21.5 |

This data is illustrative and intended to represent the type of results obtained from computational studies.

Furthermore, computational models can be used to assess the influence of different catalysts or reagents. For example, in a phase-transfer catalyzed reaction, the binding energy of the catalyst to the cyanide anion and the subsequent reactivity of the ion pair can be calculated. This allows for a rational selection of the most effective catalyst without extensive experimental screening.

Another aspect is the theoretical investigation of substituent effects. While the focus is on the 3-hydroxy substituted phenylacetonitrile (B145931), DFT can be used to understand how this specific substitution pattern influences the electronic properties and reactivity of the benzyl (B1604629) position compared to other isomers (e.g., 2-hydroxy or 4-hydroxy) or the unsubstituted phenylacetonitrile. researchgate.net Analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the nucleophilic and electrophilic character of different sites within the molecule. nih.gov

The table below presents a hypothetical comparison of the calculated Mulliken charges on the benzylic carbon and the HOMO-LUMO gap for different hydroxyphenylacetonitrile isomers, which can be correlated with their reactivity.

Table 2: Calculated Electronic Properties of Hydroxyphenylacetonitrile Isomers using DFT (B3LYP/6-31G(d)).

| Compound | Mulliken Charge on Benzylic C | HOMO-LUMO Gap (eV) |

|---|---|---|

| 2-(2-Hydroxyphenyl)acetonitrile | -0.15 | 5.4 |

| This compound | -0.12 | 5.6 |

| 2-(4-Hydroxyphenyl)acetonitrile | -0.14 | 5.3 |

This data is illustrative and intended to represent the type of results obtained from computational studies.

Role as a Building Block in Complex Molecule Synthesis

The strategic placement of the hydroxyl and nitrile functionalities on the aromatic ring makes this compound an ideal precursor for the synthesis of a diverse range of intricate molecules. Both the hydroxyl group and the nitrile group can be selectively modified or can participate in various chemical reactions, providing chemists with a powerful tool for constructing complex molecular frameworks.

The structural motif of this compound is embedded in numerous biologically active compounds, making it a valuable intermediate in the pharmaceutical and agrochemical industries. For instance, it is a key component in the synthesis of certain pharmaceuticals, where the hydroxyphenylacetonitrile core is elaborated through a series of chemical transformations to yield the final active pharmaceutical ingredient (API). One notable example is its use in the preparation of intermediates for drugs like desvenlafaxine pharmaffiliates.com. The synthesis of complex pyrido[3,2-d]pyrimidine derivatives, which have shown potential as PI3K/mTOR inhibitors, also utilizes this compound as a starting material nih.gov.

In the agrochemical sector, derivatives of this compound are explored for their potential as herbicides, fungicides, and insecticides. The ability to introduce various substituents onto the aromatic ring and modify the nitrile and hydroxyl groups allows for the fine-tuning of the biological activity of the resulting compounds.

The nitrile group in this compound is a versatile functional group that can be readily converted into a variety of other nitrogen-containing functionalities. This makes it a valuable precursor for the synthesis of a wide range of nitrogenous compounds. For example, the nitrile can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine. These transformations open up pathways to a plethora of other compound classes, including amino acids, amides, and various heterocyclic systems. The synthesis of nitrogen-containing heterocyclic compounds is of particular importance due to their prevalence in biologically active molecules orgsyn.org. Acetonitrile and its derivatives are often used as a source of nitrogen in the synthesis of such compounds .

Beyond its applications in the life sciences, this compound and its derivatives also find use in the fragrance industry google.com. The structural features of this compound can be modified to produce molecules with specific olfactory properties. The synthesis of various fragrances often involves the use of intermediates that can be derived from hydroxyphenylacetonitriles google.com. The development of synthetic aromatic chemicals is crucial for the modern perfume industry, providing a wider palette of scents and ensuring a consistent supply of fragrance ingredients semanticscholar.org.

Derivatization Reactions of this compound

The reactivity of the hydroxyl and nitrile groups in this compound allows for a wide range of derivatization reactions, further expanding its utility as a synthetic building block.

The phenolic hydroxyl group of this compound can be oxidized to a carbonyl group, yielding the corresponding aldehyde or ketone. This transformation is a fundamental reaction in organic synthesis and provides access to a new class of reactive intermediates. The resulting carbonyl compounds can then undergo a variety of subsequent reactions, such as aldol condensations, Wittig reactions, and reductive aminations, to build up more complex molecular structures. The formylation of phenols is a general method for the preparation of phenolaldehydes orgsyn.org.

Nucleophilic Substitution of the Hydroxy Group (e.g., formation of ethers, esters)

The phenolic hydroxyl group of this compound is amenable to nucleophilic substitution reactions, primarily through O-alkylation and O-acylation, to yield the corresponding ethers and esters. These transformations are fundamental in organic synthesis, allowing for the introduction of a wide array of functional groups, which can modulate the molecule's physical, chemical, and biological properties.

One of the most common methods for the synthesis of ethers from phenols is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comyoutube.comjk-sci.comlibretexts.org This reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then undergoes a bimolecular nucleophilic substitution (S(_N)2) reaction with an alkyl halide. wikipedia.orgmasterorganicchemistry.comlibretexts.org For this compound, treatment with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)), generates the corresponding phenoxide. This intermediate can then be reacted with various alkyl halides (e.g., methyl iodide, ethyl bromide) to afford the desired 2-(3-alkoxyphenyl)acetonitrile derivatives. The choice of a primary alkyl halide is crucial to favor the S(_N)2 mechanism and avoid potential elimination side reactions that can occur with secondary or tertiary halides. masterorganicchemistry.comlibretexts.org

The esterification of the phenolic hydroxyl group can be readily achieved by reaction with acylating agents such as acyl chlorides or acid anhydrides. This reaction is typically carried out in the presence of a base, like pyridine or triethylamine, which serves to neutralize the hydrogen halide byproduct and activate the hydroxyl group. For instance, reacting this compound with acetyl chloride in the presence of pyridine would yield 3-(cyanomethyl)phenyl acetate (B1210297). This method is a straightforward and efficient way to introduce various ester functionalities onto the phenyl ring.

| Reaction Type | Reagents | Product |

|---|---|---|

| O-Alkylation (Williamson Ether Synthesis) | 1. NaH 2. CH3I | 2-(3-Methoxyphenyl)acetonitrile |

| O-Acylation | Acetyl chloride, Pyridine | 3-(Cyanomethyl)phenyl acetate |

Transformation to Benzofuranones

While direct transformation of this compound to benzofuranones is not extensively documented, a plausible synthetic route involves the hydrolysis of the nitrile group to a carboxylic acid, followed by intramolecular cyclization. The resulting 3-hydroxyphenylacetic acid is a key intermediate in the synthesis of benzofuran-2(3H)-one.

The hydrolysis of the nitrile functionality in this compound can be accomplished under either acidic or basic conditions to yield 3-hydroxyphenylacetic acid. This transformation is a standard procedure in organic chemistry.

The subsequent step involves an intramolecular esterification, or lactonization, of the 3-hydroxyphenylacetic acid to form the benzofuranone ring system. This cyclization is typically acid-catalyzed. For example, heating 2-hydroxyphenylacetic acid with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, in a suitable solvent with azeotropic removal of water, can drive the equilibrium towards the formation of benzofuran-2(3H)-one. google.com Several methods have been reported for the synthesis of benzofuran-2(3H)-one from o-hydroxyphenylacetic acid, a closely related precursor, often employing dehydrating agents or catalysts to facilitate the ring closure. google.com

| Step | Reaction | Intermediate/Product |

|---|---|---|

| 1 | Hydrolysis of Nitrile | 3-Hydroxyphenylacetic acid |

| 2 | Intramolecular Cyclization (Lactonization) | Benzofuran-2(3H)-one |

Strategic Utility in the Synthesis of Heterocyclic Compounds

Chromone (B188151) Analogs

The synthesis of chromone analogs from this compound is not a direct conversion but can be envisioned through multi-step synthetic pathways that utilize the reactivity of both the phenolic hydroxyl group and the active methylene (B1212753) group. Classical methods for chromone synthesis, such as the Simonis and Pechmann reactions, typically involve the condensation of phenols with β-ketoesters or related 1,3-dicarbonyl compounds. ijrpc.comcore.ac.uk

A potential strategy to employ this compound in chromone synthesis would involve its initial conversion to a more suitable precursor. For instance, the active methylene group of this compound could potentially undergo condensation with a suitable carbonyl compound, followed by cyclization involving the phenolic hydroxyl group.

Alternatively, the this compound could be transformed into a 1-(2-hydroxyaryl)-1,3-dione derivative, a common precursor in chromone synthesis. This could potentially be achieved through acylation of the active methylene group followed by appropriate functional group manipulations. Once the 1,3-dicarbonyl intermediate is formed, acid-catalyzed intramolecular condensation would lead to the formation of the chromone ring. ijrpc.com

Oxadiazole Derivatives

The nitrile functionality of this compound serves as a key reactive handle for the construction of 1,2,4-oxadiazole derivatives. A common and effective method for the synthesis of 1,2,4-oxadiazoles involves the conversion of a nitrile to an amidoxime, followed by cyclization with an acylating agent. rjptonline.orgnih.govnih.govorganic-chemistry.org

The first step in this synthetic sequence is the reaction of this compound with hydroxylamine (B1172632), typically in the presence of a base such as sodium carbonate or sodium bicarbonate, to form the corresponding N'-hydroxy-2-(3-hydroxyphenyl)acetamidine (an amidoxime). rjptonline.orgnih.gov

This amidoxime intermediate is then acylated on the oxime oxygen with an acyl chloride or a carboxylic acid activated with a coupling agent. The resulting O-acyl amidoxime undergoes thermal or base-catalyzed cyclodehydration to furnish the 3,5-disubstituted 1,2,4-oxadiazole ring. nih.gov The substituent at the 5-position of the oxadiazole ring is determined by the acylating agent used in the second step. This two-step, one-pot procedure provides a versatile route to a variety of 1,2,4-oxadiazole derivatives bearing the 3-(cyanomethyl)phenyl moiety.

| Step | Reaction | Intermediate/Product |

|---|---|---|

| 1 | Amidoxime Formation | N'-Hydroxy-2-(3-hydroxyphenyl)acetamidine |